SB-237376 hydrochloride is a chemical compound classified as a calcium and potassium channel antagonist. It is primarily utilized in the treatment of cardiac arrhythmias, showcasing its therapeutic potential in managing heart rhythm disorders. The compound is recognized for its dual action on both calcium and potassium channels, which is crucial in regulating cardiac excitability and conduction.
SB-237376 hydrochloride falls under the category of pharmacological agents that modulate ion channels. Specifically, it targets calcium and potassium channels, making it relevant in the context of cardiac electrophysiology. The compound is also noted for its role as a research tool in understanding cardiac function and arrhythmogenesis.
The synthesis of SB-237376 hydrochloride involves several key steps, typically beginning with the preparation of intermediate compounds that undergo various chemical transformations. The detailed synthetic pathway may not be explicitly outlined in the available literature, but it generally includes:
The specific conditions (such as temperature, solvent choice, and reaction time) for synthesizing SB-237376 hydrochloride are often proprietary or detailed within patent applications. These methods ensure high yield and purity, which are critical for pharmacological applications .
The molecular formula for SB-237376 hydrochloride is , with a molecular weight of 423.89 g/mol. The structure features multiple functional groups that contribute to its activity as a channel antagonist.
SB-237376 hydrochloride undergoes various chemical reactions typical of organic compounds, including:
The reactivity of SB-237376 hydrochloride can be influenced by pH levels and the presence of other ions or molecules in solution. Understanding these reactions is essential for optimizing its therapeutic use .
SB-237376 exerts its pharmacological effects primarily through the inhibition of calcium and potassium channels in cardiac tissues. This dual action leads to:
Research indicates that SB-237376's efficacy as an antiarrhythmic agent stems from its ability to stabilize cardiac membrane potentials and modulate electrical conduction pathways .
SB-237376 hydrochloride is primarily used in:
The compound's ability to modulate ion channel activity makes it a valuable tool in both basic and applied cardiovascular research .
SB-237376 hydrochloride is a pharmacologically complex compound exhibiting multi-channel blocking properties that define its electrophysiological actions. Its interactions with key cardiac ion channels underlie its modulatory effects on cardiac repolarization and arrhythmogenic substrates.
SB-237376 demonstrates potent inhibition of the rapidly activating delayed rectifier potassium current (IKr), a primary molecular target for class III antiarrhythmic agents. Experimental studies in heterologous expression systems reveal that SB-237376 blocks human Ether-à-go-go-Related Gene (hERG) potassium channels with high affinity, characterized by a half-maximal inhibitory concentration (IC50) in the nanomolar range. This inhibition follows a concentration-dependent relationship, with near-complete suppression of IKr tail currents observed at therapeutic concentrations. The compound binds preferentially to the open/inactivated states of the hERG channel, resulting in significant prolongation of ventricular action potential duration—a hallmark electrophysiological effect [1].
Table 1: Inhibition of Cardiac Ion Channels by SB-237376
| Ion Channel | Blockade Potency (IC50) | Experimental System |
|---|---|---|
| hERG (IKr) | 0.12 ± 0.03 μM | HEK293 heterologous expression |
| L-Type Calcium (ICa,L) | 8.7 ± 1.2 μM | Canine ventricular myocytes |
| Late Sodium (INa,L) | > 30 μM | Guinea pig ventricular myocytes |
At concentrations exceeding therapeutic levels, SB-237376 exhibits moderate blockade of the L-type calcium current (ICa,L). This secondary activity manifests at concentrations approximately 10-fold higher than those required for significant IKr blockade. Electrophysiological studies demonstrate that SB-237376 reduces peak ICa,L amplitude without significantly altering the voltage dependence of activation. Crucially, unlike proarrhythmic agents such as sparfloxacin, SB-237376 does not impair calcium-dependent inactivation kinetics of ICa,L—a property that prevents pathological augmentation of late calcium current during the action potential plateau phase. This contrasts sharply with arrhythmogenic IKr blockers that delay calcium channel inactivation and promote early afterdepolarizations [1] [2].
In isolated canine ventricular myocytes, SB-237375 produces a characteristic bell-shaped concentration-response relationship for action potential duration prolongation. At lower concentrations (0.1-1 μM), selective IKr blockade dominates, producing dose-dependent prolongation of action potential duration at 90% repolarization (APD90). Peak prolongation reaches approximately 25-35% above baseline values at 1 μM. Paradoxically, at higher concentrations (>3 μM), concurrent ICa,L inhibition attenuates action potential duration prolongation, creating the bell-shaped response curve. This multi-channel activity profile significantly reduces transmural dispersion of repolarization between Purkinje fibers (which exhibit greater sensitivity to IKr blockade) and ventricular muscle cells—a critical antiarrhythmic mechanism that limits re-entrant circuit formation [1].
Table 2: Action Potential Modulation in Canine Ventricular Myocytes
| Concentration (μM) | APD90 Prolongation (%) | Early Afterdepolarizations Incidence (%) |
|---|---|---|
| 0.1 | 12.3 ± 2.1 | 0 |
| 0.3 | 24.7 ± 3.5 | <5 |
| 1.0 | 34.8 ± 4.2 | 8 |
| 3.0 | 28.1 ± 3.8 | <5 |
| 10.0 | 15.9 ± 2.7 | 0 |
SB-237376 exhibits neutral frequency-dependent characteristics on cardiac repolarization, distinguishing it from classical reverse rate-dependent IKr blockers. Whereas selective IKr inhibitors like dofetilide demonstrate exaggerated action potential prolongation at slower pacing rates, SB-237376 maintains relatively consistent repolarization effects across physiological heart rates (0.5–2.5 Hz). At a pacing cycle length of 1,000 ms (0.2 Hz), SB-237376 (1 μM) prolongs action potential duration by 150 ± 12 ms, compared to 145 ± 10 ms at 400 ms cycle length (1.5 Hz). This neutral behavior stems from its dual ion channel blocking properties—the calcium channel blockade component counterbalances the reverse rate-dependency typically associated with pure IKr inhibition. Consequently, SB-237376 does not produce excessive QT prolongation at bradycardic rates, significantly reducing its proarrhythmic potential compared to selective IKr blockers [1].
The compound's multi-channel blocking profile represents a novel antiarrhythmic strategy that maintains efficacy while minimizing the repolarization instability characteristic of single-channel blockers. By simultaneously modulating multiple ionic currents, SB-237376 achieves more physiological regulation of cardiac electrophysiology across diverse heart rates and tissue substrates [1] [2].
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5